Paracetamol sulfate potassium salt

Übersicht

Beschreibung

Paracetamol sulfate potassium salt is an aminophenol derivative. It functions as an analgesic and antipyretic drug, which has a weak inflammatory effect . It is used as a standard for HPLC assays of acetaminophen .

Synthesis Analysis

The synthesis of Paracetamol sulfate potassium salt involves several steps. The British Pharmacopoeia method for the analysis of paracetamol involves heating it under reflux with 1 mol dm -3 sulfuric acid . This is a straightforward, acid-catalyzed, hydrolysis of an amide to an amine and a carboxylic acid .Molecular Structure Analysis

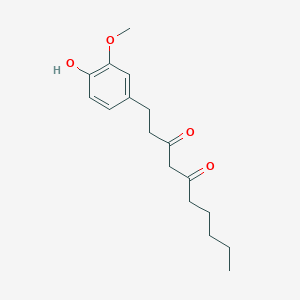

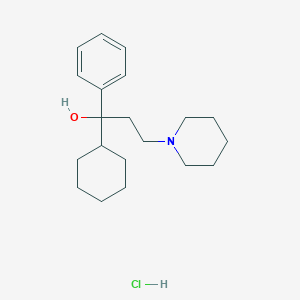

The molecular formula of Paracetamol sulfate potassium salt is C8H8KNO5S . Its molecular weight is 269.32 g/mol .Chemical Reactions Analysis

Paracetamol sulfate potassium salt is used in the development of a surface-enhanced Raman scattering (SERS) methodology in conjunction with chemometrics to quantify the amount of paracetamol and its main primary metabolites .Physical And Chemical Properties Analysis

Paracetamol sulfate potassium salt is a white to off-white solid . It is soluble in water . Its melting point is 163 °C .Wissenschaftliche Forschungsanwendungen

Paracetamol and similar drugs can lead to decreased serum sulfate concentrations, which might affect the synthesis of cartilage glycosaminoglycans and potentially interfere with the pressure-resistant functions of cartilage (Kraan et al., 1988).

Acetaminophen use is associated with the depletion of sulfated sex hormones. This impact raises concerns about its effect on hormonal homeostasis and suggests modifications in the understanding of its mechanism of action in pain management (Cohen et al., 2018).

A method for determining paracetamol and its glucuronide and sulfate metabolites in the urine of HIV+/AIDS patients has been developed, indicating its use as a probe to determine phase II metabolism in this population (Di Girolamo et al., 1998).

Paracetamol's mechanism of action involves multiple metabolic pathways, influencing various systems such as cyclooxygenases, endocannabinoid system, and serotonergic pathways, among others (Przybyła et al., 2020).

Uncommon metabolites of paracetamol have been identified through in vitro polymerization and nitration reactions, contributing to a deeper understanding of its metabolic pathways (Trettin et al., 2014).

Integrated-electrochemical approaches using photovoltaic energy have been explored for detecting and treating paracetamol in water, highlighting environmental concerns and treatment methods (Henrique et al., 2020).

Genetic differences in paracetamol metabolism, suggesting variations in susceptibility to toxicity and pain alleviation, have been studied, emphasizing the importance of pharmacogenetic profiles (Zhao & Pickering, 2011).

The electrochemical oxidation of paracetamol in water, focusing on the effect of pH, electrolyte concentration, and current density, has been investigated, providing insights into methods for removing this micropollutant from water (Periyasamy & Muthuchamy, 2018).

A multimatrix method has been developed for the determination of paracetamol and its metabolites in animal tissues, highlighting its use in veterinary medicine and the importance of monitoring paracetamol residues in different species (Pietruk et al., 2021).

Wirkmechanismus

Target of Action

The primary target of 4-Acetaminophen Sulfate Potassium Salt, also known as Paracetamol sulfate potassium salt or Acetaminophen sulfate potassium salt, is the cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in the mediation of pain and inflammation .

Mode of Action

The compound interacts with its target, the COX enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, an early step in the prostaglandin synthesis pathway . As a result, the production of prostaglandins is reduced, leading to decreased pain and inflammation .

Biochemical Pathways

The action of 4-Acetaminophen Sulfate Potassium Salt affects the prostaglandin synthesis pathway . By inhibiting the COX enzyme, the compound disrupts this pathway, reducing the production of prostaglandins . This has downstream effects such as the reduction of pain and inflammation .

Pharmacokinetics

The compound is metabolized by the liver and excreted in urine as conjugates with glucuronic acid, sulfate, and glutathione . These properties impact the bioavailability of the compound, with the sulfate conjugate being one of the major metabolites .

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of prostaglandin production, leading to decreased pain and inflammation . Additionally, the compound might inhibit atherosclerosis through its antioxidant activity .

Action Environment

The action, efficacy, and stability of 4-Acetaminophen Sulfate Potassium Salt can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound . Furthermore, the presence of other substances, such as other drugs or food, can affect the absorption and metabolism of the compound, thereby influencing its action and efficacy .

Safety and Hazards

Zukünftige Richtungen

The demand for rapid and sensitive analytical techniques to accurately monitor the abuse of OTC drugs has significantly risen . In this context, Paracetamol sulfate potassium salt has been used in the development of a surface-enhanced Raman scattering (SERS) methodology for the quantification of paracetamol and its main primary metabolites . This represents a promising direction for future research and development.

Eigenschaften

IUPAC Name |

potassium;(4-acetamidophenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S.K/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13;/h2-5H,1H3,(H,9,10)(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYPYWFCUWHZMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8KNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10066-90-7 (Parent) | |

| Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032113410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40185901 | |

| Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32113-41-0 | |

| Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032113410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(sulfooxy)phenyl)-, monopotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paracetamol sulfate potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cabergoline specified impurity [EP]](/img/structure/B193578.png)